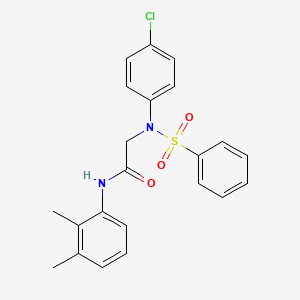

![molecular formula C13H12FN5 B4583035 1-(4-氟苯基)-N,N-二甲基-1H-吡唑并[3,4-d]嘧啶-4-胺](/img/structure/B4583035.png)

1-(4-氟苯基)-N,N-二甲基-1H-吡唑并[3,4-d]嘧啶-4-胺

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin derivatives involves strategic modifications to optimize their interactions with biological targets. For instance, Kumar et al. (2011) described the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, highlighting the importance of ether-linked chain substituents for achieving high affinity and selectivity towards the human A2A adenosine receptor (Kumar et al., 2011). Another example is the nucleophilic substitution strategy employed by Ogurtsov and Rakitin (2021) to produce functionally substituted pyrazolo[3,4-d]pyrimidines, showcasing the versatility in the synthesis of these compounds (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin derivatives plays a crucial role in their pharmacological profile. Shukla et al. (2015) conducted electronic structure calculations and vibrational assignments for a biologically important molecule in this class, revealing insights into its chemical reactivity and charge transfer mechanisms (Shukla et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[3,4-d]pyrimidin derivatives often aim to enhance their biological activity. Ivachtchenko et al. (2011) synthesized a series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines, analyzing the effects of substituents on their 5-HT6 receptor antagonistic activity. This demonstrates the targeted chemical modifications to optimize receptor binding (Ivachtchenko et al., 2011).

科学研究应用

A2A腺苷受体的分子探针

A2A腺苷受体(AR)在各种生理过程中起着至关重要的作用,其拮抗剂被探索用于潜在的治疗应用。吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺的衍生物,如SCH 442416,已显示出作为人A2A AR拮抗剂的高亲和力和选择性。这些衍生物在苯基p位上用醚连接的链取代基进行官能化,包括酯、羧酸、胺、炔烃、氟丙基和荧光团报告基团。有效的和A2AAR选择性的N-氨基乙酰乙酰胺和N-[2-(2-氨基乙基)-氨基乙基]乙酰胺同系物与聚酰胺胺(PAMAM) G3.5树状聚合物偶联,生成具有高A2AAR亲和力的多价缀合物。这项研究为开发用于研究A2AAR的药理探针提供了宝贵的见解,突出了杂环核心的重要性和A2AAR结合口袋内的相互作用(Kumar 等人,2011)。

新型抗菌和抗癌剂的合成和评价

最近的研究探索了吡唑并[3,4-d]嘧啶-4-酮衍生物的合成及其作为抗菌和抗癌剂的潜力。此类研究之一涉及通过乙酰酐与5-氨基-3-甲基-1-苯基-1H-吡唑-4-羧酸乙酯反应来制备3,6-二甲基-1-苯基-1H-吡唑并[3,4-d][1,3]恶嗪-4-酮。这些衍生物对MCF-7人乳腺腺癌细胞系表现出显着的抗肿瘤活性,其中一种化合物显示出显着的抑制活性。这项研究强调了吡唑并[3,4-d]嘧啶-4-酮衍生物在治疗癌症和细菌感染中的治疗潜力,为进一步探索这些化合物在药理应用中的奠定了基础(Abdellatif 等人,2014)。

吡唑并[1,5-a]嘧啶作为转运蛋白配体

转运蛋白18 kDa (TSPO)被认为是神经炎症过程的早期生物标志物,新型吡唑并[1,5-a]嘧啶已被合成并评估其与TSPO结合的潜力。这些衍生物与N,N-二乙基-2-(2-(4-(2-氟乙氧基)苯基)-5,7-二甲基吡唑并[1,5-a]嘧啶-3-基)乙酰胺(DPA-714)密切相关,对TSPO表现出亚纳摩尔亲和力,与DPA-714相当。用氟-18对两种衍生物进行放射性标记,并通过体外放射自显影术和正电子发射断层扫描(PET)成像在神经炎症啮齿动物模型上研究了它们的生物分布。结果证实了它们作为神经炎症的体内PET放射示踪剂的潜力,特别是突出了一种化合物的同侧与对侧比率高于体内母体分子的化合物(Damont 等人,2015)。

作用机制

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

It’s known that cdk2 inhibitors generally work by binding to the atp-binding pocket of the enzyme, preventing its interaction with atp and thus inhibiting its activity . This results in the disruption of cell cycle progression and can lead to apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential role as a CDK2 inhibitor . By inhibiting CDK2, the compound could disrupt the progression from the G1 phase to the S phase of the cell cycle . This could lead to cell cycle arrest and potentially induce apoptosis, thereby inhibiting the growth of cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve alterations in cell cycle progression and potential induction of apoptosis . This could result in the inhibition of cancer cell growth . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its ability to interact with its target. For instance, certain substitutions on the phenyl ring can influence a compound’s ability to penetrate bacterial cells and interact with their targets . .

生化分析

Biochemical Properties

1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as a pyrazolo[3,4-d]pyrimidine derivative, has been found to interact with various enzymes and proteins. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors . CDK2 is a key component of cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis .

Cellular Effects

In cellular context, 1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown significant inhibitory effects on the growth of various cell lines. For example, some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines . These compounds have been found to induce significant alterations in cell cycle progression and apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of 1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with CDK2. It has been found that some pyrazolo[3,4-d]pyrimidine derivatives can inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

It is known that some pyrazolo[3,4-d]pyrimidine derivatives have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .

Metabolic Pathways

It is known that pyrimidine derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities .

属性

IUPAC Name |

1-(4-fluorophenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5/c1-18(2)12-11-7-17-19(13(11)16-8-15-12)10-5-3-9(14)4-6-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNCXCBWKBPMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)

![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)

![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)

![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)

![methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)

![methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)

![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4583026.png)

![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)

![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4583037.png)

![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)

![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)